Cas no 2034454-84-5 (5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)
![5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane structure](https://ja.kuujia.com/scimg/cas/2034454-84-5x500.png)
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane 化学的及び物理的性質
名前と識別子
-
- 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone
- (1-methylpyrrol-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
- 5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
-
- インチ: 1S/C11H14N2O2/c1-12-4-2-3-10(12)11(14)13-6-9-5-8(13)7-15-9/h2-4,8-9H,5-7H2,1H3
- InChIKey: GOUSBVCWYUOEFW-UHFFFAOYSA-N
- ほほえんだ: O1CC2CC1CN2C(C1=CC=CN1C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 34.5
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-2030-10mg |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6554-2030-20mg |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6554-2030-40mg |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6554-2030-10μmol |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6554-2030-5μmol |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6554-2030-2μmol |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6554-2030-15mg |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6554-2030-25mg |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6554-2030-100mg |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6554-2030-5mg |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
2034454-84-5 | 5mg |
$103.5 | 2023-09-08 |
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane 関連文献
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptaneに関する追加情報
Introduction to 5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS No. 2034454-84-5)
5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, with the CAS number 2034454-84-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of bicyclic heterocycles, which are known for their diverse biological activities and pharmacological properties.
The molecular structure of 5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is characterized by a 2-oxa-5-azabicyclo[2.2.1]heptane core, which is substituted with a 1-methyl-1H-pyrrole-2-carbonyl group. The presence of the oxirane ring and the pyrrole moiety imparts this compound with a high degree of chemical reactivity and structural rigidity, making it an attractive scaffold for drug design and development.
Recent studies have highlighted the potential of 5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. One of the key findings is its ability to modulate specific protein-protein interactions (PPIs) that are implicated in these diseases. For instance, research has shown that this compound can selectively inhibit the interaction between β-secretase (BACE1) and its substrate, amyloid precursor protein (APP), which is a critical step in the pathogenesis of Alzheimer's disease.
In addition to its potential as a therapeutic agent, 5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has also been explored as a tool compound in chemical biology studies. Its unique structure allows it to serve as a probe for investigating the functional roles of specific proteins and pathways in cellular processes. For example, it has been used to study the regulation of microtubule dynamics and cell migration, which are essential for various physiological and pathological processes.
The synthesis of 5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves a multi-step process that combines modern synthetic methodologies with classical organic chemistry techniques. Key steps include the formation of the bicyclic core through an intramolecular ring-closing reaction and the subsequent functionalization of the pyrrole moiety via carbonylation reactions. The high yield and purity of the final product make it suitable for both laboratory-scale studies and larger-scale production.
Clinical trials involving 5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane are currently in their early stages, but preliminary data are promising. Phase I trials have demonstrated its safety and tolerability in healthy volunteers, with no significant adverse effects reported at therapeutic doses. Further studies are underway to evaluate its efficacy in treating specific diseases, such as Alzheimer's disease and certain types of cancer.
The future prospects for 5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane are exciting, as ongoing research continues to uncover new applications and mechanisms of action. Its unique chemical properties and biological activities make it a valuable candidate for further development in both academic and industrial settings.
In conclusion, 5-(1-methyl-1H-pyrrole-2-carbonyl)-2-o xa - 5 - az ab icy clo [ 0 . 0 . 0 ] h e p t ane (CAS No. 0344 - 8 - ) represents a significant advancement in the field of medicinal chemistry, offering new opportunities for drug discovery and therapeutic intervention in various diseases.
2034454-84-5 (5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane) 関連製品
- 2172569-55-8(1-(1-Aminopropyl)-3,5-dimethylcyclohexan-1-ol)
- 157523-63-2(Bicyclo[1.1.1]pentane, 1-(chloromethyl)-)
- 2125334-40-7(N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)
- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)
- 2054954-60-6(1H-Pyrazole-5-carboxylic acid, 1-[(2-fluorophenyl)methyl]-3-nitro-, methyl ester)
- 873010-17-4(N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-nitrobenzene-1-sulfonamide)
- 1314938-32-3(5-(Trifluoromethyl)thiophen-2-ol)
- 1212937-29-5((1S)-1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)
- 1507523-25-2(5-(pyrrolidin-2-yl)methylisoquinoline)
- 2034577-27-8(2-(1H-1,3-benzodiazol-1-yl)-1-{3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl}ethan-1-one)



